
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid is a compound that combines the properties of deuterated piperazine and trifluoroacetic acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and different nuclear magnetic resonance (NMR) characteristics compared to their non-deuterated counterparts. Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis and as a solvent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically involves the deuteration of piperazine. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of deuterated compounds like 2,2,3,3,5,5,6,6-Octadeuteriopiperazine may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes multiple steps of purification and quality control to meet the standards required for scientific research and industrial applications .
化学反应分析
Types of Reactions
2,2,3,3,5,5,6,6-Octadeuteriopiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from the reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine depend on the type of reaction and the reagents used. For instance, oxidation may yield deuterated piperazine derivatives with additional oxygen-containing functional groups, while reduction may yield simpler deuterated hydrocarbons .
科学研究应用
2,2,3,3,5,5,6,6-Octadeuteriopiperazine has various scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy due to its unique deuterium signals, which help in the accurate quantification of other compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds within biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
作用机制
The mechanism of action of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine involves its interaction with molecular targets and pathways within a given system. The presence of deuterium atoms can alter the compound’s behavior, such as its binding affinity to receptors or enzymes. This can lead to changes in the compound’s overall activity and effectiveness. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes .
相似化合物的比较
Similar Compounds
Piperazine: The non-deuterated form of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine, commonly used in pharmaceuticals and as a chemical intermediate.
Deuterated Piperazine Derivatives: Other deuterated forms of piperazine with varying degrees of deuteration, used for similar applications in research and industry.
Trifluoroacetic Acid: A strong organic acid used in chemical synthesis and as a solvent, often combined with other compounds to enhance their properties.
Uniqueness
2,2,3,3,5,5,6,6-Octadeuteriopiperazine is unique due to its specific deuteration pattern, which provides distinct NMR signals and enhanced stability compared to non-deuterated piperazine. This makes it particularly valuable in scientific research and industrial applications where precise measurements and stability are crucial .
属性
分子式 |
C6H11F3N2O2 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2; |
InChI 键 |
MZMOYVCDPQCUOP-PHHTYKMFSA-N |
手性 SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CNCCN1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


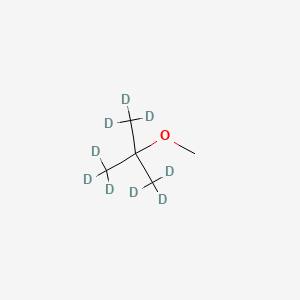




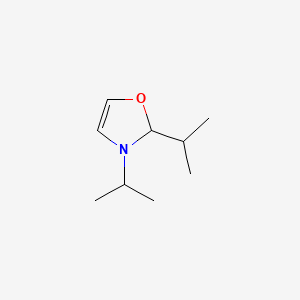
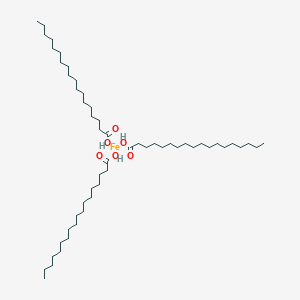
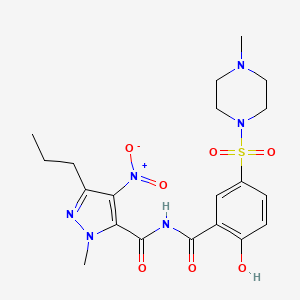
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
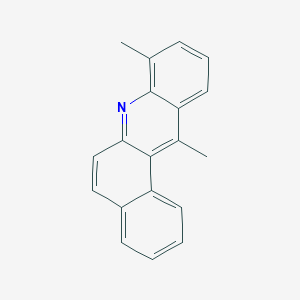
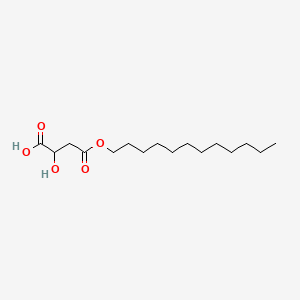
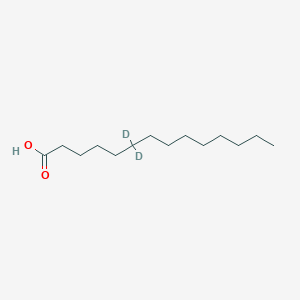
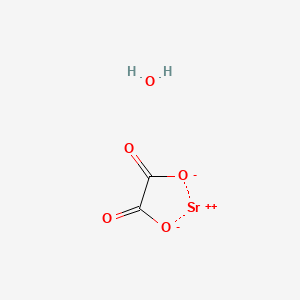
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
